molecular formula C15H16N2O5 B5204877 5-(2,5-dimethoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 321657-71-0

5-(2,5-dimethoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5204877
CAS RN: 321657-71-0
M. Wt: 304.30 g/mol
InChI Key: CUFKIQWDGDYNHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,5-dimethoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DMHP, is a chemical compound that has been widely studied for its potential therapeutic applications. DMHP belongs to the class of pyrimidinetrione derivatives, which have been shown to possess various biological activities.

Mechanism of Action

The mechanism of action of 5-(2,5-dimethoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 5-(2,5-dimethoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to bind to DNA, which may interfere with its replication and transcription. 5-(2,5-dimethoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to induce the expression of pro-apoptotic genes and the activation of caspases, which are enzymes involved in the apoptotic process.
Biochemical and Physiological Effects
5-(2,5-dimethoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit various biochemical and physiological effects. In addition to its antitumor activity, 5-(2,5-dimethoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to possess antioxidant and anti-inflammatory properties. 5-(2,5-dimethoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the regulation of neurotransmitters.

Advantages and Limitations for Lab Experiments

5-(2,5-dimethoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its ease of synthesis and purification, and its potent antitumor activity. However, 5-(2,5-dimethoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione also has some limitations, such as its low solubility in water and its potential toxicity. Therefore, careful consideration should be given to the dosage and administration of 5-(2,5-dimethoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments.

Future Directions

There are several future directions for the study of 5-(2,5-dimethoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is the development of 5-(2,5-dimethoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione-based drugs for cancer treatment. 5-(2,5-dimethoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in clinical trials. Another potential direction is the exploration of 5-(2,5-dimethoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione's antioxidant and anti-inflammatory properties for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the mechanism of action of 5-(2,5-dimethoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione needs to be further elucidated to fully understand its therapeutic potential.

Synthesis Methods

5-(2,5-dimethoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,5-dimethoxybenzaldehyde with 1,3-dimethylbarbituric acid in the presence of a base catalyst. The resulting product is 5-(2,5-dimethoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, which can be purified using column chromatography. The purity of the synthesized 5-(2,5-dimethoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

5-(2,5-dimethoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. 5-(2,5-dimethoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. 5-(2,5-dimethoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment.

properties

IUPAC Name

5-[(2,5-dimethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-16-13(18)11(14(19)17(2)15(16)20)8-9-7-10(21-3)5-6-12(9)22-4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFKIQWDGDYNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(C=CC(=C2)OC)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401134234
Record name 5-[(2,5-Dimethoxyphenyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(2,5-dimethoxyphenyl)methylene]-1,3-dimethyl-

CAS RN

321657-71-0
Record name 5-[(2,5-Dimethoxyphenyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321657-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2,5-Dimethoxyphenyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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